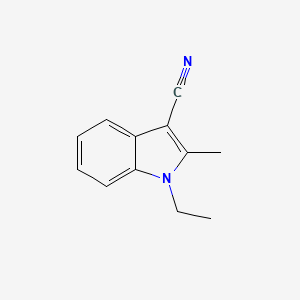

1-Ethyl-2-methyl-1H-indole-3-carbonitrile

Beschreibung

Contextualization of Indole (B1671886) Core Chemistry

The indole core is an aromatic heterocyclic organic compound consisting of a bicyclic structure, where a six-membered benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrole (B145914) ring. This unique arrangement confers upon the indole moiety a high degree of aromaticity and a rich electronic character, making it a versatile building block in organic synthesis. The indole ring system is found in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous complex alkaloids with potent physiological activities. The reactivity of the indole nucleus is characterized by a preference for electrophilic substitution, primarily at the C3 position, due to the electron-donating nature of the nitrogen atom. This inherent reactivity has been extensively exploited by chemists to construct a diverse library of functionalized indole derivatives.

Significance of Indole-3-carbonitrile Derivatives in Chemical and Biological Research

The introduction of a nitrile (-CN) group at the C3 position of the indole ring gives rise to the indole-3-carbonitrile scaffold, a class of compounds that has garnered significant attention in both chemical and biological research. The carbonitrile group is a strong electron-withdrawing group, which significantly modulates the electronic properties of the indole ring system. This functional group can participate in a wide range of chemical transformations, serving as a precursor for the synthesis of various other functional groups such as carboxylic acids, amides, and tetrazoles, thereby expanding the chemical space accessible from the indole core.

From a biological perspective, indole-3-carbonitrile derivatives have been shown to exhibit a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The nitrile moiety can act as a key pharmacophore, engaging in specific interactions with biological targets, or it can serve as a bioisosteric replacement for other functional groups, aiding in the optimization of lead compounds in drug discovery programs.

Rationale for Academic Investigation of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile

The specific compound, this compound, presents a compelling case for detailed academic investigation. The substitution pattern on the indole ring—an ethyl group at the N1 position, a methyl group at the C2 position, and a carbonitrile group at the C3 position—is anticipated to fine-tune the steric and electronic properties of the molecule, potentially leading to novel chemical reactivity and enhanced biological activity.

The N1-ethyl group increases the lipophilicity of the molecule compared to its N-unsubstituted or N-methylated counterparts, which can have a profound impact on its pharmacokinetic properties, such as membrane permeability and metabolic stability. The C2-methyl group can influence the conformation of the molecule and may provide a crucial steric element for selective binding to biological targets. The interplay of these substituents with the electron-withdrawing carbonitrile at the C3 position creates a unique chemical entity with the potential for novel applications.

Overview of Research Scope and Objectives Pertaining to this compound

The primary objective of this article is to provide a comprehensive overview of the current state of knowledge regarding this compound. The scope of this investigation will encompass:

A detailed description of its physicochemical properties.

A review of established and potential synthetic routes for its preparation.

An analysis of its characteristic spectroscopic data.

An exploration of its chemical reactivity and potential for further functionalization.

A summary of any reported biological activities and its potential applications in medicinal chemistry.

By systematically addressing these aspects, this article aims to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and chemical biology who are interested in the chemistry and potential applications of this specific indole derivative.

Chemical Profile of this compound

A thorough understanding of the chemical profile of this compound is essential for its synthesis, characterization, and the exploration of its potential applications. This section details its key physicochemical properties, provides an overview of synthetic methodologies, and discusses its characteristic spectroscopic features.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. For this compound, these properties are influenced by its molecular structure, including the indole core and its specific substitution pattern.

| Property | Value |

| Molecular Formula | C12H12N2 |

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |

| Melting Point | Not explicitly reported in the provided search results, but related compounds such as 2-methyl-1-phenyl-1H-indole-3-carbonitrile have reported melting points, suggesting this compound would also have a distinct melting point. nih.govresearchgate.net |

| Boiling Point | Expected to be high due to its molecular weight and polar nitrile group. |

| LogP (Octanol-Water Partition Coefficient) | Expected to be moderately lipophilic due to the presence of the ethyl and methyl groups, as well as the indole ring. |

Synthesis and Manufacturing

While a specific, detailed synthesis of this compound was not found in the provided search results, its synthesis can be logically inferred from established methods for indole functionalization. A plausible synthetic route would involve the cyanation of a suitable precursor.

A common method for the introduction of a nitrile group at the C3 position of an indole is through Vilsmeier-Haack type reactions or by direct cyanation using reagents like tosyl cyanide or N-cyanosuccinimide on an activated indole.

A potential synthetic pathway could start from the commercially available 1-ethyl-2-methyl-1H-indole . The synthesis of this precursor itself is documented. prepchem.com The subsequent introduction of the carbonitrile group at the C3 position could be achieved through various methods, such as:

Formylation followed by conversion to the nitrile: The 1-ethyl-2-methyl-1H-indole could first be formylated at the C3 position using the Vilsmeier-Haack reaction (POCl3/DMF). The resulting aldehyde can then be converted to the nitrile via its oxime followed by dehydration.

Direct Cyanation: More direct methods might involve the use of a cyanating agent in the presence of a suitable catalyst.

The purification of the final product would likely involve standard techniques such as column chromatography on silica gel followed by recrystallization to obtain the pure this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectra for this compound were not available, the expected spectroscopic features can be predicted based on the analysis of similar indole derivatives. rsc.orgias.ac.inrsc.orgresearchgate.netacs.orgtetratek.com.trnih.govmdpi.comnih.govnih.govnist.gov

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, typically in the range of δ 7.0-8.0 ppm. The ethyl group at the N1 position would exhibit a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The methyl group at the C2 position would appear as a singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all 12 carbon atoms in the molecule. The carbon of the nitrile group (-CN) would appear in the downfield region, typically around δ 115-120 ppm. The aromatic carbons of the indole ring would resonate in the range of δ 110-140 ppm. The carbons of the ethyl and methyl substituents would appear in the upfield region.

IR (Infrared) Spectroscopy: The IR spectrum would provide key information about the functional groups present. A sharp and strong absorption band in the region of 2220-2260 cm⁻¹ would be characteristic of the C≡N stretching vibration of the nitrile group. The spectrum would also show characteristic bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching vibrations of the aromatic ring.

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.24 g/mol ). The fragmentation pattern would be expected to show characteristic losses of the ethyl and methyl groups, as well as the nitrile functionality, which would aid in confirming the structure.

Reactivity and Biological Profile

The chemical reactivity and biological properties of this compound are of significant interest for its potential applications in organic synthesis and drug discovery.

Chemical Reactivity and Potential Transformations

The presence of the electron-withdrawing nitrile group at the C3 position deactivates the pyrrole ring towards electrophilic attack, making further substitution on the indole nucleus more challenging compared to the unsubstituted parent indole. However, the nitrile group itself is a versatile functional handle that can undergo a variety of chemical transformations:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 1-ethyl-2-methyl-1H-indole-3-carboxylic acid, or the amide, 1-ethyl-2-methyl-1H-indole-3-carboxamide.

Reduction: The nitrile can be reduced to the corresponding primary amine, (1-ethyl-2-methyl-1H-indol-3-yl)methanamine, using reducing agents such as lithium aluminum hydride (LiAlH4).

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.

The N1-ethyl and C2-methyl groups are generally stable under many reaction conditions, allowing for selective transformations of the C3-carbonitrile group.

Biological Activity and Pharmacological Potential

While no specific biological activity data for this compound has been reported in the provided search results, the broader class of indole-3-carbonitrile derivatives has shown significant promise in various therapeutic areas. It is plausible that this compound could exhibit similar activities.

Anticancer Activity: Many indole derivatives are known to possess anticancer properties. The specific substitution pattern of this compound could potentially lead to interactions with various cancer-related targets such as kinases or tubulin.

Antimicrobial Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents. The lipophilicity conferred by the ethyl group might enhance its ability to penetrate microbial cell membranes.

Anti-inflammatory Activity: Indole derivatives have also been investigated for their anti-inflammatory effects, often through the inhibition of enzymes involved in the inflammatory cascade.

Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities and pharmacological potential of this compound. The compound could serve as a valuable scaffold for the development of new therapeutic agents.

This compound is a synthetically accessible indole derivative with a unique substitution pattern that warrants further investigation. While specific data on this compound is limited in the current literature, its chemical structure suggests a rich reactivity profile centered around the versatile carbonitrile functionality. Based on the known biological activities of related indole-3-carbonitrile derivatives, it is a promising candidate for screening in various pharmacological assays, particularly in the areas of oncology and infectious diseases. The synthesis and detailed characterization of this compound, followed by a systematic evaluation of its biological properties, would be a valuable contribution to the field of medicinal chemistry and could pave the way for the discovery of novel therapeutic leads.

Eigenschaften

IUPAC Name |

1-ethyl-2-methylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-3-14-9(2)11(8-13)10-6-4-5-7-12(10)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISWIGCXCMKUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=CC=CC=C21)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627585 | |

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917207-79-5 | |

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 2 Methyl 1h Indole 3 Carbonitrile

Direct Synthetic Approaches to 1-Ethyl-2-methyl-1H-indole-3-carbonitrile

Direct synthesis offers an efficient route to complex molecules by minimizing the number of synthetic steps. A notable example is the one-pot, three-component protocol that combines Fischer indolisation with N-alkylation to rapidly generate 1,2,3-trisubstituted indoles from readily available starting materials. rsc.org

The mechanism for a direct synthesis, such as a one-pot Fischer indolisation–N-alkylation, involves a sequence of well-established reactions. The process begins with the acid-catalyzed reaction between an appropriately substituted arylhydrazine and a ketone to form a phenylhydrazone. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement (the Fischer indole (B1671886) synthesis) to form the indole ring. rsc.org In a subsequent, in-situ step, the indole nitrogen is deprotonated by a base, and the resulting nucleophile attacks an alkyl halide to achieve N-alkylation. rsc.org For the specific synthesis of this compound, this would likely involve a reaction between an (ethyl)phenylhydrazine, a ketone that provides the 2-methyl group, and a cyanating agent, followed by N-ethylation.

The efficiency of direct syntheses is highly dependent on the optimization of reaction parameters. For multicomponent reactions like the Fischer indolisation–N-alkylation, key variables include the choice of acid catalyst for the indolisation step and the base-solvent system for the subsequent N-alkylation. Studies have demonstrated that such procedures can be very rapid, with total reaction times under 30 minutes, and are generally high-yielding. rsc.org The selection of readily available aryl hydrazines, ketones, and alkyl halides as building blocks enhances the practicality of this approach. rsc.org

| Component | Example Reagent | Role | Source |

| Aryl Hydrazine | Phenylhydrazine | Forms the benzene (B151609) ring and N1 of the indole | rsc.org |

| Ketone | Methyl ethyl ketone | Forms the pyrrole (B145914) ring, providing C2 and C3 substituents | rsc.org |

| Alkylating Agent | Ethyl iodide | Adds the ethyl group to the N1 position | rsc.org |

| Catalyst/Base | Acid (for indolisation), Base (for alkylation) | Facilitates the respective reaction steps | rsc.org |

Regioselectivity is a critical consideration in these synthetic approaches. In the Fischer indole synthesis, the use of unsymmetrical ketones can lead to two different indole products, although the reaction often favors the formation of the more stable isomer. For the N-alkylation step, achieving selectivity for N-alkylation over potential C-alkylation is crucial. Classical conditions using a strong base like sodium hydride in an aprotic polar solvent such as DMF or THF generally provide high selectivity for the N-alkylated product. rsc.org As this compound is achiral, stereoselectivity is not a factor in its synthesis.

Convergent and Divergent Synthesis Strategies from Precursor Indoles

These strategies involve the stepwise functionalization of a pre-formed indole core. This can be achieved by first synthesizing a 2-methylindole (B41428) derivative and then introducing the carbonitrile and ethyl groups in separate steps.

The introduction of a nitrile group at the electron-rich C-3 position of an indole ring is typically accomplished through electrophilic cyanation. This method is effective for various indoles and pyrroles. A common and effective electrophilic cyanating agent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.gov The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates the cyanating agent and facilitates the electrophilic attack on the indole ring. researchgate.net

Another approach is copper-mediated cyanation, which can proceed through a two-step sequence involving an initial electrophilic iodination at the C-3 position, followed by a copper-catalyzed cyanation. acs.org This method demonstrates broad substrate scope and excellent regioselectivity. acs.org

| Method | Cyanating Agent | Catalyst/Reagents | Key Features | Source |

| Lewis Acid Catalyzed | NCTS | BF₃·OEt₂ | Uses a bench-stable, less toxic cyanating agent. | nih.govresearchgate.net |

| Copper-Mediated | DMF & NH₄I (CN source) | Copper catalyst | Proceeds via an iodination-cyanation sequence. | acs.org |

The final step in a convergent synthesis would be the N-alkylation of a precursor like 2-methyl-1H-indole-3-carbonitrile to introduce the ethyl group at the N-1 position. A variety of methods exist for the N-alkylation of indoles.

The classical approach involves deprotonating the indole with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an ethylating agent like ethyl iodide or ethyl bromide. rsc.org

More recent and often milder methods have been developed to avoid the use of reactive hydrides. One such method employs phenyl triethylammonium (B8662869) iodide (PhEt₃NI) as the ethylating agent in the presence of a mild base like cesium carbonate (Cs₂CO₃) in toluene. nih.gov Another reported technique uses potassium hydroxide (B78521) (KOH) in acetone. mdpi.com These alternative methods can offer improved safety profiles and functional group tolerance. nih.gov Iridium-catalyzed N-alkylation using alcohols as the alkylating agent in water also represents a green and efficient alternative. organic-chemistry.org

| Base | Ethylating Agent | Solvent | Temperature | Yield | Source |

| Sodium Hydride (NaH) | Ethyl Halide | DMF or THF | Varies | Generally High | rsc.org |

| Cesium Carbonate (Cs₂CO₃) | PhEt₃NI | Toluene | 120 °C | Up to 92% | nih.gov |

| Potassium Hydroxide (KOH) | Alkyl Halide | Acetone | 20 °C | Excellent | mdpi.com |

| Iridium Catalyst | Ethanol (B145695) | Water | Varies | Good to Excellent | organic-chemistry.org |

Strategies for Introducing the Methyl Group at C-2

The installation of a methyl group at the C-2 position of the indole nucleus is a critical step in the synthesis of this compound. Traditional approaches often involve multi-step sequences, but recent advancements have focused on more direct and efficient methods. Two primary strategies are prevalent: direct C-H methylation of a pre-formed indole ring and de novo synthesis where the C-2 methyl group is incorporated during the ring's formation.

Direct C-H Methylation: Direct functionalization of the C-2 position of an N-H free indole has been a significant challenge due to the competing reactivity of the N-H and C-3 positions. However, modern catalytic systems have enabled highly regioselective C-2 methylation. A notable method employs a cooperative Pd(II)/norbornene catalysis system. rsc.org This approach allows for the direct, one-step methylation of free (N-H) indoles using a practical methyl source like trimethyl phosphate. rsc.org This modular technique circumvents the traditional need for installing and later removing directing groups, offering a more step-economical pathway for late-stage methylation of complex indole structures. rsc.org

Another strategy involves the use of directing groups to guide the methylation to the C-2 position. For instance, pyridyl- and pyrimidyl-directing groups have been successfully used in palladium-catalyzed C-2 methylation of indoles with methylboronic acid as the methylating agent. rsc.org

| Strategy | Method | Reagents/Catalyst | Key Features |

| Direct C-H Methylation | Pd(II)/Norbornene Catalysis | Pd(II), Norbornene (NBE), Trimethyl phosphate | One-step, regioselective methylation of free (N-H) indoles; avoids directing groups. rsc.org |

| Direct C-H Methylation | Directed Methylation | Pd catalyst, Pyridyl/Pyrimidyl directing group, Methylboronic acid | High regioselectivity at C-2 guided by a removable directing group. rsc.org |

| De Novo Synthesis | Gassman Indole Synthesis | e.g., an aniline (B41778) and a methyl-substituted α-thioketone | C-2 methyl group is incorporated during the ring construction; high yields from available precursors. orgsyn.org |

Application of Multicomponent Reactions (MCRs) in Indole-3-carbonitrile Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are powerful tools in synthetic chemistry for building molecular complexity efficiently. dergipark.org.tr For the construction of the indole-3-carbonitrile scaffold, MCRs involving an indole, an aldehyde, and a cyanide source (typically malononitrile) are particularly relevant. rsc.orgnih.govresearchgate.net

These reactions are highly versatile, allowing for the synthesis of a diverse library of 3-substituted indoles by varying the indole, aldehyde, and active methylene (B1212753) compound inputs. rsc.org The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile (B47326), followed by a Michael addition of the indole at the C-3 position. rsc.org A variety of catalysts, including L-proline and Lewis acids, have been employed to promote this transformation, although catalyst-free methods have also been developed. dergipark.org.trresearchgate.net

| Reaction Components | Catalyst/Conditions | Product Type | Advantages |

| Indole, Aldehyde, Malononitrile | L-proline, Ethanol, Room Temp | 2-(1-(1H-indol-3-yl)alkyl)malononitrile | Green catalyst, mild conditions, high yields. researchgate.net |

| Indole, Salicylaldehyde, Malononitrile | L-cysteine-functionalized Fe3O4, Water | 2-Amino-4-(1H-indol-3-yl)-4H-chromene-3-carbonitrile | Green solvent, reusable magnetic nanocatalyst. rsc.org |

| Indole, Aldehyde, Malononitrile | Electrolyte, Ethanol | 3-Substituted indole derivatives | Catalyst-free, environmentally friendly electrochemical procedure. dergipark.org.tr |

| 3-Cyanoacetyl indoles, Aldehydes, Malononitrile | Piperidine, Ultrasonic irradiation | Indol-3-yl substituted pyran derivatives | High efficiency, short reaction times. nih.gov |

Novel Synthetic Route Development and Methodological Advancements

The synthesis of indole derivatives continues to evolve with the development of new technologies and methodologies that align with the principles of green chemistry and process efficiency. These advancements aim to reduce waste, improve safety, and accelerate the discovery and production of complex molecules like this compound.

Catalyst-Free and Green Chemistry Approaches

Green chemistry principles are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact. researchgate.net This involves the use of environmentally benign solvents, reusable catalysts, microwave irradiation, and solvent-free or catalyst-free reaction conditions. researchgate.nettandfonline.com

Catalyst-Free Synthesis: Certain reactions for constructing 3-substituted indoles can proceed efficiently without a catalyst. For instance, the three-component reaction of an indole, an aldehyde, and malononitrile can be conducted in ethanol with only an electrolyte present, offering a simple and environmentally friendly procedure under mild conditions. dergipark.org.tr

Green Solvents and Catalysts: Water is an ideal green solvent, and its use has been explored in MCRs for synthesizing indole derivatives. rsc.org The development of recoverable and reusable catalysts, such as nanocatalysts or magnetically separable catalysts, is another key area. researchgate.net For example, L-cysteine-functionalized magnetic nanoparticles have been used as a recyclable catalyst for the synthesis of chromene-3-carbonitrile derivatives involving indoles. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. tandfonline.com Various indole syntheses, including the Fischer-indole synthesis, have been successfully adapted to microwave conditions, contributing to more efficient and sustainable processes. researchgate.nettandfonline.com

| Green Approach | Example Application | Conditions | Key Advantage |

| Catalyst-Free | 3-component synthesis of 3-substituted indoles | Indole, aldehyde, malononitrile in ethanol with electrolyte | Avoids catalyst cost, separation, and toxicity issues. dergipark.org.tr |

| Green Solvent | Synthesis of chromene-3-carbonitriles | L-cysteine-functionalized Fe3O4 catalyst in water | Reduces use of volatile organic compounds. rsc.org |

| Microwave Irradiation | Fischer-indole synthesis | Aryl hydrazines and ketones | Significant reduction in reaction time, high efficiency. researchgate.nettandfonline.com |

| Nanocatalysis | Synthesis of bis(indolyl)methanes | Lewis acid-surfactant-SiO2 composite nanocatalyst | Solvent-free conditions (ball milling), high yields. researchgate.net |

Flow Chemistry and Automated Synthesis Techniques

Automated Synthesis: Automation is a transformative force in chemical synthesis, enabling high-throughput experimentation for rapid reaction optimization and library synthesis. rug.nl Techniques like acoustic droplet ejection (ADE) technology allow for reactions to be performed on a nanomole scale in multi-well plates. nih.govrsc.orgnih.gov This miniaturized and automated approach dramatically accelerates the screening of building blocks, catalysts, and reaction conditions, which helps to reduce resource consumption and waste. researchgate.net The interrupted Fischer indole synthesis combined with Ugi-type multicomponent reactions has been successfully implemented on these automated platforms to produce diverse libraries of drug-like indole scaffolds, demonstrating the power of this technology to explore chemical space with unprecedented speed and efficiency. nih.govrsc.org

| Technology | Application | Key Features | Benefits |

| Flow Chemistry | Heumann Indole Synthesis | Three successive flow steps | Higher yields, shorter reaction times, improved purity vs. batch. acs.org |

| Flow Chemistry | Fischer Indole Synthesis | High-temperature/pressure conditions | Reduced reaction time (e.g., ~3 min), high productivity (e.g., 25 g·h−1). mdpi.com |

| Automated Synthesis | Interrupted Fischer Indole / Ugi MCR | Acoustic Droplet Ejection (ADE), nanomole scale | High-throughput screening, rapid optimization, reduced waste. nih.govrsc.orgresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 2 Methyl 1h Indole 3 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and spatial relationships within the molecule.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides specific information about the electronic environment of each proton. The spectrum is characterized by distinct signals for the ethyl group, the methyl group, and the aromatic protons of the indole (B1671886) core.

The N-ethyl group is expected to present as a quartet for the methylene (B1212753) protons (N-CH₂) and a triplet for the terminal methyl protons (CH₃), a result of scalar coupling between them. The C2-methyl group will appear as a singlet, as it has no adjacent protons to couple with. The four aromatic protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) typically appear in the downfield region, with their multiplicities and coupling constants determined by their relationships to one another. Protons H-4 and H-7 often appear as doublets, while H-5 and H-6, being in the middle of the spin system, typically appear as triplets or more complex multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.60 - 7.80 | d | ~8.0 |

| H-5 | 7.15 - 7.30 | t | ~7.5 |

| H-6 | 7.30 - 7.45 | t | ~7.5 |

| H-7 | 7.40 - 7.55 | d | ~8.0 |

| N-CH₂ | 4.20 - 4.40 | q | ~7.2 |

| C2-CH₃ | 2.50 - 2.70 | s | - |

| N-CH₂-CH₃ | 1.35 - 1.50 | t | ~7.2 |

Note: Predicted values are based on analogous structures in the literature. rsc.org

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and DEPT Analysis

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The indole ring itself contains eight carbons, and the substituents add another four, for a total of twelve expected signals. The nitrile carbon (C≡N) is a key feature, typically appearing in the 115-120 ppm range. The quaternary carbons of the indole ring (C-2, C-3, C-3a, C-7a) can be distinguished from the protonated carbons using Distortionless Enhancement by Polarization Transfer (DEPT) analysis. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. weebly.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C2 | 140 - 145 | Absent |

| C3 | 95 - 100 | Absent |

| C3a | 128 - 132 | Absent |

| C4 | 120 - 124 | Positive |

| C5 | 122 - 126 | Positive |

| C6 | 123 - 127 | Positive |

| C7 | 110 - 114 | Positive |

| C7a | 136 - 140 | Absent |

| C≡N | 115 - 120 | Absent |

| N-CH₂ | 40 - 45 | Negative |

| C2-CH₃ | 12 - 16 | Positive |

| N-CH₂-CH₃ | 14 - 18 | Positive |

Note: Predicted values are based on analogous structures and general chemical shift ranges. rsc.orgresearchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle and confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com Key expected correlations for this compound would include a cross-peak between the N-CH₂ quartet and the N-CH₂-CH₃ triplet, confirming the ethyl group. Additionally, correlations would be observed between adjacent aromatic protons (H-4 with H-5, H-5 with H-6, and H-6 with H-7), tracing the connectivity of the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com It allows for the unambiguous assignment of each protonated carbon. For example, the singlet at ~2.6 ppm would show a cross-peak to the carbon signal at ~14 ppm, confirming their assignment as the C2-CH₃ group. Similarly, each aromatic proton would be linked to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comtetratek.com.tr This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:

The N-CH₂ protons correlating to the indole carbons C-2 and C-7a, confirming the position of the ethyl group on the nitrogen.

The C2-CH₃ protons correlating to carbons C-2 and C-3, confirming the methyl group's position.

The H-4 proton correlating to carbons C-3, C-5, and C-7a, which helps to anchor the aromatic ring assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. A key expected NOESY correlation would be between the N-CH₂ protons and the H-7 proton, providing further confirmation of the ethyl group's location and orientation.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopic Signatures

The FT-IR spectrum of this compound is distinguished by the presence of a sharp, strong absorption band characteristic of the nitrile group (C≡N). Other significant absorptions correspond to the C-H and C=C bonds within the aromatic and aliphatic portions of the molecule.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2220 - 2230 | C≡N (Nitrile) stretch | Strong, Sharp |

| 3050 - 3150 | Aromatic C-H stretch | Medium |

| 2850 - 2980 | Aliphatic C-H stretch (ethyl, methyl) | Medium |

| 1580 - 1620 | Aromatic C=C stretch | Medium-Strong |

| 1450 - 1490 | Aromatic C=C stretch | Medium-Strong |

| 740 - 760 | Ortho-disubstituted benzene C-H bend | Strong |

Note: Data based on characteristic frequencies for functional groups and indole derivatives. nih.govresearchgate.netimpactfactor.org

Raman Spectroscopy Analysis

Raman spectroscopy complements FT-IR by providing information on molecular vibrations. The nitrile stretch is also Raman active. The indole ring itself has several characteristic Raman bands that are useful for identification. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Assignment |

| 2220 - 2230 | C≡N (Nitrile) stretch |

| ~1620 | Aromatic Ring stretch |

| ~1580 | Aromatic Ring stretch |

| ~1360 | Indole Ring "breathing" mode |

| ~1010 | Aromatic Ring trigonal breathing |

| ~760 | Indole Ring deformation |

Note: Predicted shifts based on Raman studies of indole and its derivatives. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's weight and structure.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound by measuring its mass with extremely high accuracy. For this compound, with the molecular formula C₁₂H₁₂N₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

HRMS analysis, typically using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), would measure the experimental mass of the protonated molecule [M+H]⁺. mdpi.com The measured value is then compared to the calculated value. A minimal difference, usually expressed in parts per million (ppm), confirms the elemental composition and, by extension, the molecular formula of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂ |

| Calculated Exact Mass ([M]) | 184.10005 u |

| Ion Form (Typical) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 185.10732 u |

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, creating a unique fingerprint that helps confirm the molecule's structure. The fragmentation pattern of this compound is predicted based on the stability of the resulting carbocations and neutral losses. uni-saarland.de

The molecular ion peak (M⁺•) is expected to be prominent due to the stability of the aromatic indole ring system. libretexts.org The primary fragmentation pathways would involve the cleavage of bonds on the alkyl substituents.

Loss of a Methyl Radical: A common fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 u) from the N-ethyl group. This results in the formation of a stable secondary carbocation adjacent to the nitrogen atom, leading to a significant peak at m/z 169. This is often a highly favored fragmentation.

Loss of an Ethyl Radical: Cleavage of the entire ethyl group from the N1 position would result in the loss of an ethyl radical (•C₂H₅, 29 u), yielding a fragment corresponding to the 2-methyl-1H-indole-3-carbonitrile radical cation at m/z 155.

Benzylic Cleavage: Cleavage of the C-C bond alpha to the indole ring at the C2 position can lead to the loss of the methyl group (•CH₃, 15 u), forming a fragment at m/z 169.

The relative abundance of these fragment ions provides insight into the bond strengths and stability of the resulting ions, with pathways leading to more stable ions producing taller peaks in the mass spectrum. chemguide.co.uk

| m/z | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 184 | [C₁₂H₁₂N₂]⁺• | Molecular Ion (M⁺•) |

| 169 | [M - CH₃]⁺ | Loss of a methyl radical from the N-ethyl group |

| 155 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the N1 position |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

As of this writing, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the structure of the closely related analog, 2-Methyl-1-phenyl-1H-indole-3-carbonitrile , provides valuable insight into the likely crystallographic parameters. nih.gov In this analog, a phenyl group occupies the N1 position instead of an ethyl group. The data from this analog suggests the likely crystal system and space group for the title compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂N₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3610 (5) |

| b (Å) | 9.497 (1) |

| c (Å) | 11.0210 (12) |

| α (°) | 65.97 (2) |

| β (°) | 80.52 (2) |

| γ (°) | 88.13 (2) |

| Volume (ų) | 599.34 (14) |

| Z | 2 |

Based on the analysis of its structural analog, 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, several key structural features of this compound can be predicted. nih.gov

The core indole ring system is expected to be nearly planar. nih.gov The substituents at the N1, C2, and C3 positions will have specific spatial orientations relative to this plane, defined by their torsion angles. The N-ethyl group will possess rotational freedom around the N1-C(ethyl) bond. The conformation of this group (the arrangement of its atoms in space) will be influenced by steric interactions with the C2-methyl group and the perihydrogen atom at the C7 position of the indole ring to minimize repulsion.

The crystal packing, or the arrangement of molecules in the crystal lattice, is likely to be governed by weak intermolecular forces. In the analog structure, aromatic π–π stacking interactions are observed, with a centroid-centroid separation of 3.9504 (9) Å between adjacent indole rings. nih.gov Additionally, C—H⋯π interactions contribute to stabilizing the crystal packing. nih.gov It is highly probable that this compound would exhibit similar packing motifs, with parallel-displaced or T-shaped arrangements of the indole rings to maximize attractive forces and create a stable, repeating three-dimensional lattice.

Computational and Theoretical Investigations of 1 Ethyl 2 Methyl 1h Indole 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov DFT has become a primary tool for chemists to predict molecular geometries, energies, and other properties with high accuracy.

For 1-Ethyl-2-methyl-1H-indole-3-carbonitrile, a DFT calculation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface. Functionals such as B3LYP are commonly paired with basis sets like 6-31G or 6-311++G(d,p) to achieve reliable geometries for indole (B1671886) derivatives. researchgate.netresearchgate.net The optimization would yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state structure. Studies on related indole structures show that the indole ring system is nearly planar. aip.org

Table 1: Representative Optimized Geometrical Parameters for an Indole Ring System (Illustrative) This table presents typical bond lengths and angles for an indole core, as would be calculated by DFT. Actual values for this compound would require a specific calculation.

| Parameter | Typical Value |

|---|---|

| C2-C3 Bond Length | ~1.38 Å |

| N1-C2 Bond Length | ~1.37 Å |

| C8-N1 Bond Length | ~1.39 Å |

| C2-N1-C8 Angle | ~108.5° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. pku.edu.cn

Table 2: Illustrative Frontier Orbital Energies for Substituted Indoles Values are for illustrative purposes to show the effect of substitution on HOMO, LUMO, and the energy gap (ΔE).

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| Indole | -5.50 | -0.15 | 5.35 |

| 5-Nitroindole | -6.20 | -1.50 | 4.70 |

A Molecular Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas), indicating sites for nucleophilic attack. researchgate.net Green areas are neutral.

For this compound, an ESP analysis would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The π-electron cloud of the indole ring would also exhibit negative potential. researchgate.net In contrast, the hydrogen atoms of the ethyl and methyl groups would show positive potential (blue). This analysis is invaluable for predicting how the molecule will interact with other molecules, such as in hydrogen bonding or other noncovalent interactions. acs.orgnih.gov

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can then be used to validate experimental results. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an experimental IR spectrum. Calculated frequencies are often systematically higher than experimental values, so they are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement. nih.gov For this compound, key predicted vibrations would include the characteristic C≡N stretch of the nitrile group (typically ~2200-2260 cm⁻¹), C-H stretching vibrations of the aromatic and alkyl groups, and C-C and C-N stretching modes within the indole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. nih.gov These calculations provide theoretical spectra that can aid in the assignment of complex experimental spectra and confirm the molecular structure.

Table 3: Predicted Key IR Frequencies for an Indole-3-carbonitrile Structure (Illustrative)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3200 |

| Aliphatic C-H Stretch | 2900 - 3000 |

| Nitrile C≡N Stretch | 2230 - 2250 |

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time.

MD simulations model the physical motions of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe how a molecule behaves in different environments (e.g., in a vacuum, in water, or interacting with a protein) and at different temperatures. mdpi.com

For this compound, an MD simulation could be used to explore its conformational landscape. This would involve studying the rotation around the single bonds of the N-ethyl group to identify the most stable conformations and the energy barriers between them. The simulation would also reveal the flexibility of the entire molecule, including the vibrations of the indole ring and the movement of the substituent groups. Such studies are crucial for understanding how the molecule might fit into a binding site of a biological target or how it interacts with solvent molecules. mdpi.com

Solvent Effects on Molecular Structure

In silico studies on related molecules often employ computational methods such as Density Functional Theory (DFT) with a polarizable continuum model (PCM) to simulate the solvent environment. These models can predict changes in the electronic distribution and geometry of the molecule in response to different solvents. For an indole derivative like this compound, it is hypothesized that polar solvents could lead to a slight elongation of the C≡N bond of the nitrile group and alterations in the bond lengths within the indole ring due to changes in the molecule's dipole moment. However, without specific studies, these remain theoretical considerations.

Computational Elucidation of Reaction Mechanisms

The synthesis of this compound likely involves several key chemical transformations. While no specific computational studies on the reaction mechanisms for the synthesis of this exact molecule were found, computational chemistry provides powerful tools to investigate such processes for analogous indole syntheses.

Transition state theory and computational methods like DFT can be used to model the reaction pathways, identify transition states, and calculate the activation energy barriers. For the synthesis of substituted indoles, common methods include the Fischer, Bischler, and Reissert indole syntheses. Computational analysis of these reactions on similar substrates has provided insights into the rate-determining steps and the influence of substituents on the reaction kinetics. For instance, the ethyl group at the 1-position and the methyl group at the 2-position would be expected to influence the electronic and steric environment of the indole core, which in turn would affect the energy barriers of the synthetic transformations. A hypothetical transition state for a key bond-forming step could be modeled to understand the geometry and energy of the reaction intermediate. Without specific research, any values for energy barriers would be speculative.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling are valuable tools for predicting the physicochemical properties and biological activities of chemical compounds. For this compound, a variety of molecular descriptors can be calculated from its two-dimensional and three-dimensional structures. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Table 1: Examples of Calculable Molecular Descriptors for this compound

| Descriptor Category | Example Descriptors |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings |

| Topological | Wiener Index, Randić Index, Kier & Hall Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |

Feature selection is a critical step in QSAR modeling to identify the most relevant descriptors that correlate with a specific biological activity. Techniques such as genetic algorithms, principal component analysis (PCA), and recursive feature elimination can be employed for this purpose.

Once a set of relevant molecular descriptors is selected, a predictive QSAR model can be developed using various statistical and machine learning methods. These models aim to establish a mathematical relationship between the chemical structure (represented by the descriptors) and a measured biological activity (e.g., enzyme inhibition, receptor binding affinity) in an in vitro setting.

Commonly used modeling techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). For a hypothetical QSAR study on a series of indole derivatives including this compound, a model could be trained to predict, for example, their potential as kinase inhibitors. The predictive power of the QSAR model is typically evaluated using statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).

It is important to note that the development of a robust and reliable QSAR model requires a sufficiently large and diverse dataset of compounds with experimentally determined biological activities, which is currently not available for this compound.

Chemical Reactivity and Derivatization Studies of 1 Ethyl 2 Methyl 1h Indole 3 Carbonitrile

Reactivity of the Indole (B1671886) Ring System

The inherent reactivity of the indole ring is characterized by the electron-rich nature of the pyrrole (B145914) moiety. However, in 1-Ethyl-2-methyl-1H-indole-3-carbonitrile, the substitution at N1, C2, and C3 dictates that further reactions on the heterocyclic portion are less favorable, shifting the focus to the carbocyclic benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions (e.g., halogenation, nitration, acylation)

In typical indole chemistry, electrophilic aromatic substitution (EAS) preferentially occurs at the C3 position due to its high electron density and the ability to form a stable cationic intermediate without disrupting the aromaticity of the benzene ring. niscpr.res.innih.gov In the case of this compound, this position is blocked by the carbonitrile group. Consequently, electrophilic attack is directed to the benzene portion of the molecule.

The regiochemical outcome of EAS on the benzene ring is governed by the combined electronic effects of the substituents. The N-ethyl and C2-methyl groups are electron-donating, activating the ring towards electrophilic attack. Conversely, the C3-carbonitrile group is strongly electron-withdrawing, which deactivates the indole nucleus. Studies on indoles with electron-withdrawing groups at C3 have shown that electrophiles are directed to the C6 and C4 positions. umn.eduacs.org Specifically, the nitration of indole-3-carbonitrile with concentrated nitric acid results in a mixture of 6-nitro and 4-nitro derivatives, with the 6-nitro product being predominant. umn.eduacs.org Similarly, bromination of analogous 1,2,5-trisubstituted-3-acylindoles has been shown to occur selectively at the C6 position. niscpr.res.in

Based on these precedents, electrophilic substitution on this compound is predicted to occur primarily at the C6 position, with potential for minor substitution at the C4 position.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-Ethyl-2-methyl-6-nitro-1H-indole-3-carbonitrile |

| Bromination | Br₂ in Acetic Acid | 6-Bromo-1-ethyl-2-methyl-1H-indole-3-carbonitrile |

| Acylation (Friedel-Crafts) | CH₃COCl / AlCl₃ | 6-Acetyl-1-ethyl-2-methyl-1H-indole-3-carbonitrile |

Oxidative Transformations of the Indole Nucleus

The indole nucleus is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Common transformations include oxidation to oxindoles, isatins, or cleavage of the C2-C3 double bond. For this compound, the substitution pattern protects the typically reactive C3 position from direct oxidation. However, strong oxidizing agents can still effect transformation.

Oxidative cleavage of the C2-C3 bond is a known reaction pathway for substituted indoles, often yielding derivatives of anthranilic acid. Treatment with potent oxidants like ozone (O₃) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, could potentially cleave the pyrrole ring to yield N-ethyl-N-(2-acetylphenyl)acetamide, following the loss of the carbonitrile group. The stability of the N-ethyl and C2-methyl groups makes them less likely to be oxidized under controlled conditions compared to the electron-rich double bond.

Reductive Transformations of the Indole Nucleus

The pyrrole ring of the indole system can be selectively reduced without affecting the benzene ring. The most common method for this transformation is catalytic hydrogenation. libretexts.org Subjecting this compound to hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (PtO₂), or Raney nickel will reduce the C2-C3 double bond. wikipedia.org This reaction yields the corresponding indoline (B122111) derivative.

This transformation is typically efficient and results in the formation of 1-Ethyl-2-methyl-2,3-dihydro-1H-indole-3-carbonitrile. The reaction preserves the carbonitrile functionality and the stereochemistry at the newly formed chiral centers would depend on the specific catalyst and conditions used.

Transformations Involving the Carbonitrile Group

The carbonitrile (nitrile) group at the C3 position is a versatile functional handle that can undergo a range of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Reduction of the Nitrile Moiety

The nitrile group can be converted into other important functional groups such as carboxylic acids, aldehydes, and primary amines.

Hydrolysis: The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions by heating with aqueous reagents. chemistrysteps.comlibretexts.org For this compound, heating under reflux with aqueous acid (e.g., H₂SO₄ or HCl) would first produce an intermediate amide, which is then further hydrolyzed to yield 1-Ethyl-2-methyl-1H-indole-3-carboxylic acid. masterorganicchemistry.com Alkaline hydrolysis would yield the corresponding carboxylate salt, which would require subsequent acidification to produce the free carboxylic acid. philadelphia.edu.jo

Reduction to Amine: Nitriles are readily reduced to primary amines using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond. Treatment of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would yield the primary amine, (1-Ethyl-2-methyl-1H-indol-3-yl)methanamine.

Reduction to Aldehyde: A partial reduction of the nitrile to an aldehyde can be accomplished using a sterically hindered and less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H). wikipedia.orgmasterorganicchemistry.com This reaction is performed at low temperatures (typically -78 °C) to prevent over-reduction. chemistrysteps.com DIBAL-H adds one equivalent of hydride to the nitrile, forming an intermediate imine-aluminum complex. Subsequent hydrolysis during aqueous workup liberates the aldehyde, yielding 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde. libretexts.org

| Transformation | Reagents | Product |

|---|---|---|

| Hydrolysis | 1. NaOH (aq), Δ 2. H₃O⁺ | 1-Ethyl-2-methyl-1H-indole-3-carboxylic acid |

| Reduction to Amine | 1. LiAlH₄, THF 2. H₂O | (1-Ethyl-2-methyl-1H-indol-3-yl)methanamine |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C 2. H₂O | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde |

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net This reaction, often catalyzed by zinc or other Lewis acids, involves the reaction of the nitrile with an azide (B81097), such as sodium azide (NaN₃) or an organic azide.

The reaction of this compound with sodium azide in the presence of a Lewis acid like zinc bromide (ZnBr₂) or a proton source like ammonium (B1175870) chloride (NH₄Cl) would be expected to yield the corresponding tetrazole derivative: 5-(1-Ethyl-2-methyl-1H-indol-3-yl)-1H-tetrazole. This transformation converts the nitrile into a bioisosterically important tetrazole ring, which is often used in medicinal chemistry as a non-classical analogue of a carboxylic acid.

Reactions at the N-1 Ethyl Substituent

Functionalization of the Ethyl Chain

Specific studies detailing the direct functionalization of the N-1 ethyl chain of this compound are not available in the reviewed literature. While the synthesis of N-alkylated indoles is a common practice, research into the subsequent chemical transformations of the N-ethyl group on this particular indole scaffold, such as hydroxylation, halogenation, or further alkylation, has not been specifically described.

Reactions at the C-2 Methyl Substituent

Functionalization of the Methyl Group

There is a lack of specific research on the functionalization of the C-2 methyl group for this compound. General methodologies exist for the deprotonation and subsequent electrophilic quenching of the C-2 methyl group on simpler indole systems, such as 2-methylindole (B41428) itself. However, the influence of the N-1 ethyl and C-3 carbonitrile substituents on the acidity and reactivity of the C-2 methyl protons in the target compound has not been documented.

Cross-Coupling Chemistry (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

No specific examples of palladium-catalyzed or other metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) involving this compound as a substrate are reported in the scientific literature. Such reactions typically require a leaving group (e.g., a halide or triflate) at one of the ring positions, which is absent in the parent structure of this compound. While C-H activation provides an alternative pathway for cross-coupling, its application to this compound has not been described. Research in this area tends to focus on differently substituted indole precursors, such as halo-indoles, to achieve these transformations. nih.govresearchgate.netrsc.org

Biological Activity Profiles in Vitro Studies and Structure Activity Relationship Sar Investigations

In Vitro Antimicrobial Efficacy

Antibacterial Activity Spectrum (Gram-positive and Gram-negative strains)

There is no available scientific literature detailing the in vitro antibacterial activity of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile against either Gram-positive or Gram-negative bacterial strains. While numerous indole (B1671886) derivatives have been investigated for their antibacterial properties, specific data for this compound is absent. mdpi.comnih.govresearchgate.net

Antifungal Activity Spectrum (e.g., Candida albicans)

Similarly, no studies have been found that report on the antifungal activity of this compound against any fungal species, including the commonly tested Candida albicans. The antifungal potential of various indole-based molecules has been an area of active research, but this specific derivative remains uncharacterized in this regard. nih.govnih.gov

Determination of Minimum Inhibitory Concentration (MIC)

As no studies on the antimicrobial activity of this compound have been identified, there are no reported Minimum Inhibitory Concentration (MIC) values for this compound against any microbial strains. The MIC is a critical measure of a compound's potency against a specific microorganism. nih.govnih.gov

In Vitro Antiviral Activity

The scientific literature lacks any data on the in vitro antiviral activity of this compound. While some indole derivatives have been explored as potential antiviral agents, the specific antiviral profile of this compound has not been investigated or reported. actanaturae.runih.govnih.gov

In Vitro Anti-inflammatory Modulating Properties

There is no available information from in vitro studies regarding the anti-inflammatory properties of this compound. The anti-inflammatory potential is a known characteristic of some indole-containing molecules, but this particular derivative has not been evaluated in this context. nih.govresearchgate.netnih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Due to the absence of biological activity data for this compound, no comprehensive Structure-Activity Relationship (SAR) studies have been conducted. SAR studies are essential for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective analogs. nih.gov

Influence of N-1 Ethyl Substitution on Biological Activity

The specific influence of the N-1 ethyl substitution on the biological activity of 2-methyl-1H-indole-3-carbonitrile has not been elucidated in the scientific literature. While N-substitution on the indole ring is a common strategy for modulating pharmacological properties, the impact of an ethyl group at this position for this particular scaffold remains uninvestigated.

Contribution of the C-2 Methyl Group to Biological Potency

No studies have been identified that specifically investigate the impact of the C-2 methyl group on the biological potency of this compound.

Role of the C-3 Carbonitrile Group in Biological Interaction

There is no available research detailing the role of the C-3 carbonitrile group of this specific indole in any biological interactions.

Impact of Further Substituents on the Indole Ring

Research on the effects of additional substituents on the indole ring of this compound has not been found in the public domain.

In Vitro Molecular Target Identification and Validation

Specific molecular targets for this compound have not been identified or validated in any published in vitro studies.

Ligand-Protein Binding Assays (e.g., using surface plasmon resonance)

No data from ligand-protein binding assays, such as surface plasmon resonance, are available for this compound.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

There are no published molecular docking or dynamics simulation studies that analyze the interaction of this compound with any biological target.

Applications in Chemical and Medicinal Research

Role as a Versatile Synthetic Building Block for Complex Heterocycles

The indole (B1671886) nucleus, particularly when functionalized with an ethyl group at the N-1 position, a methyl group at C-2, and a reactive carbonitrile group at C-3, serves as a highly adaptable precursor for constructing more elaborate heterocyclic systems. The electron-rich nature of the indole ring facilitates electrophilic substitution, while the various positions on the ring (N-1, C-2, C-3, and the benzene (B151609) portion) offer multiple sites for chemical modification. nih.govrsc.org

The C-3 position of indole is especially nucleophilic, making it a prime location for introducing a wide range of substituents and building out complex molecular architectures. rsc.org Various synthetic strategies, including multicomponent reactions (MCRs), cross-coupling reactions, and cycloadditions, have been successfully employed to elaborate the indole core into polycyclic and spirocyclic systems. nih.govmdpi.com For example, the reaction of indole derivatives with various electrophiles is a common method for creating 3-substituted indoles, which are key intermediates in the synthesis of pharmaceuticals and natural products. rsc.orgscirp.org

Researchers have demonstrated the synthesis of diverse heterocyclic structures originating from indole precursors. These reactions leverage the reactivity of the indole core to forge new carbon-carbon and carbon-heteroatom bonds, leading to novel molecular frameworks with potential biological activity. One notable example is the synthesis of spirooxindole-pyrrolidine compounds through 1,3-dipolar cycloaddition reactions, which showcases the utility of indole derivatives in creating complex, three-dimensional structures. nih.gov Another approach involves the reaction of ethyl 1H-indole-2-carboxylates with activated glycerol (B35011) carbonate to produce 3,4-dihydro-1H- mdpi.comrsc.orgoxazino[4,3-a]indoles, demonstrating the conversion of simple indoles into fused heterocyclic systems. nih.gov

| Indole Precursor Type | Reaction Type | Resulting Heterocyclic System | Significance |

|---|---|---|---|

| Isatin / Indole-3-carbonitrile derivatives | 1,3-Dipolar Cycloaddition | Spirooxindole-pyrrolidines | Generates complex 3D scaffolds for anticancer drug discovery. nih.gov |

| Ethyl 1H-indole-2-carboxylates | Intramolecular Cyclization | 3,4-Dihydro-1H- mdpi.comrsc.orgoxazino[4,3-a]indoles | Creates fused heterocyclic systems with potential bioactivity. nih.gov |

| Indole, Aldehydes, Isocyanides | Ugi Multicomponent Reaction | Diverse substituted indole derivatives | Allows for rapid generation of molecular diversity for screening. nih.gov |

| 3-Iodo-1H-indole-2-carbonitriles | Palladium-catalyzed Cross-Coupling | Polysubstituted indole-2-carbonitriles | Enables precise functionalization for tuning molecular properties. mdpi.com |

Contribution to the Design and Development of Novel Chemical Probes

Indole derivatives are fundamental in the development of sophisticated chemical probes, particularly fluorescent probes, due to their inherent photophysical properties. mdpi.com The indole scaffold can act as an excellent fluorophore and is often incorporated into donor-π-acceptor (D-π-A) molecular architectures to create sensors that respond to specific environmental changes or analytes. mdpi.com These probes can detect changes in pH or the presence of specific ions and molecules like cyanide and hypochlorite (B82951) through observable changes in color or fluorescence. mdpi.comrsc.org

The design of these probes often involves modifying the indole ring to tune its electronic properties. Substituents can be added to create a system where intramolecular charge transfer (ICT) occurs upon excitation, making the fluorescence emission sensitive to the local environment. For instance, novel indole-based fluorescent probes have been designed for the specific detection of S-nitrosylation within the mitochondria of living cells, providing powerful tools for studying cellular biology. nih.govbohrium.com These probes often feature long-wavelength emissions, which is advantageous for bioimaging as it allows for deeper tissue penetration and reduces background fluorescence. nih.gov

Beyond simple fluorescent sensors, the indole scaffold is also being explored in the context of bioorthogonal chemistry. biosyn.comacs.org Bioorthogonal reactions involve chemistries that can occur within living systems without interfering with native biochemical processes. harvard.edunih.gov While specific examples using 1-Ethyl-2-methyl-1H-indole-3-carbonitrile are not prevalent, the general principles allow for the modification of indole derivatives with "handles" like azides or alkynes. These modified indoles can then be selectively tagged with reporter molecules (e.g., fluorophores) inside a cell, enabling the visualization and study of biological processes in real-time. acs.orgharvard.edu

| Probe Type | Target Analyte/Process | Sensing Mechanism | Application |

|---|---|---|---|

| Fluorescent pH Sensor | Protons (H+) | Protonation of nitrogen atoms in the indole structure alters fluorescence. mdpi.com | Measuring pH changes in chemical or biological systems. mdpi.com |

| Mitochondria-targeting Fluorescent Probe | S-nitrosylation | Fluorescence enhancement upon reaction with S-nitrosoglutathione. nih.gov | Bioimaging of specific post-translational modifications in living cells. nih.govbohrium.com |

| Double-Response Fluorescent Probe | Cyanide (CN⁻) and Hypochlorite (ClO⁻) | Distinct reactions with each analyte cause different fluorescence responses. rsc.org | Simultaneous detection of multiple reactive species in biological samples. rsc.org |

| Bioorthogonal Probe (General Concept) | Tagged Biomolecules | Selective "click" reaction between a modified indole and a reporter molecule. acs.orgharvard.edu | Imaging and tracking of small molecules or proteins inside living cells. nih.gov |

Status as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable in drug discovery. The indole nucleus is a quintessential example of such a scaffold. nih.gov Its structural features allow it to mimic the side chain of the amino acid tryptophan, enabling it to participate in various interactions with proteins, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

This versatility has led to the development of a multitude of indole-containing drugs with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. nih.govopenmedicinalchemistryjournal.com The structural flexibility of the indole core allows medicinal chemists to synthesize large libraries of derivatives by introducing different functional groups at various positions. This chemical diversity enables the fine-tuning of a compound's pharmacological profile, improving its potency, selectivity, and pharmacokinetic properties.

Derivatives of 1H-indole-3-carbonitrile, the parent structure of the subject compound, have been investigated as potent inhibitors of Tropomyosin receptor kinase (TRK), a promising target in cancers driven by NTRK gene fusions. mdpi.com The ability of indole derivatives to target key biological pathways, such as tubulin polymerization and protein kinase activity, has made them promising anticancer agents. nih.gov Furthermore, the indole scaffold is a key component in drugs targeting neurodegenerative diseases, metabolic disorders, and infectious diseases, underscoring its broad therapeutic relevance. nih.gov

Future Directions for Chemical Modification and Biological Enhancement

The future of research on this compound and related compounds is poised for significant advancement, driven by innovations in synthetic chemistry and a deeper understanding of biological systems. A key direction is the development of more efficient and sustainable synthetic methodologies. Techniques such as automated, nanoscale synthesis and continuous flow chemistry are enabling the rapid production of large, diverse libraries of indole derivatives. nih.govnih.gov This high-throughput approach accelerates the discovery of new lead compounds by allowing for extensive screening against a wide range of biological targets.

In medicinal chemistry, future modifications will likely focus on overcoming challenges such as drug resistance. nih.govmdpi.com By strategically modifying the indole scaffold, chemists can design novel compounds that evade resistance mechanisms or target new biological pathways. For example, creating derivatives that can combat drug-resistant cancer cells is a major area of ongoing research. nih.gov There is also significant interest in enhancing the biological activity of existing indole-based drugs through targeted modifications that improve their binding affinity and selectivity.

In the realm of chemical biology and materials science, the focus will be on creating more sophisticated molecular tools. This includes the design of next-generation fluorescent probes with improved properties, such as longer emission wavelengths for enhanced bioimaging capabilities and multi-analyte sensing. nih.govmdpi.com Furthermore, the unique electronic properties of indole derivatives are being harnessed to develop novel "push-pull" chromophores for applications in nonlinear optics and other materials science fields. nih.gov The continued exploration of the indole scaffold's chemical space promises to yield new molecules with enhanced functionalities for both therapeutic and diagnostic applications.

Conclusion and Future Perspectives

Summary of Key Academic Discoveries and Contributions

Direct academic discoveries focusing exclusively on 1-Ethyl-2-methyl-1H-indole-3-carbonitrile are not extensively documented. However, the indole (B1671886) nucleus itself is a cornerstone of heterocyclic chemistry, with its derivatives being the subject of voluminous research. The academic contributions in the broader field of indole chemistry provide a framework for understanding the potential significance of this specific compound.

Indole derivatives are recognized as crucial structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.comrsc.org The indole scaffold is a key building block in drug discovery, with compounds containing this nucleus exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. mdpi.com

The synthesis of substituted indoles is a mature yet continually evolving field of organic chemistry, with numerous named reactions dedicated to their construction, such as the Fischer, Bischler, and Leimgruber–Batcho indole syntheses. rsc.org Research into new synthetic methodologies continues to be an active area, aiming for more efficient, atom-economical, and environmentally benign routes to functionalized indoles.

The introduction of a carbonitrile group at the 3-position of the indole ring, as seen in the subject compound, is of particular academic interest. The cyano group can serve as a versatile synthetic handle for further chemical transformations. Moreover, the indole-3-carbonitrile moiety itself has been identified as a pharmacophore in various biologically active molecules. For instance, derivatives of 1H-indole-3-carbonitrile have been investigated as potent inhibitors of Tropomyosin receptor kinase (TRK), which is a promising target in cancer therapy.

The ethyl and methyl substitutions at the 1 and 2-positions, respectively, also contribute to the compound's unique chemical space. N-alkylation of indoles is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The 2-methyl group can influence the electronic properties and steric environment of the indole ring, potentially affecting its reactivity and biological target interactions.